

Application Notes and Protocols: High-Throughput Screening with (S)-(+)-N-3-Benzylnirvanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-N-3-Benzylnirvanol is a potent and selective inhibitor of the human cytochrome P450 enzyme CYP2C19.[1] Its high specificity makes it an invaluable tool in drug metabolism and pharmacokinetic studies, particularly in high-throughput screening (HTS) environments. These application notes provide detailed protocols for utilizing **(S)-(+)-N-3-Benzylnirvanol** as a positive control in HTS assays designed to identify novel inhibitors of CYP2C19. The methodologies described are tailored for accuracy, reproducibility, and scalability in a drug discovery setting.

Compound Information

- Compound Name: (S)-(+)-N-3-Benzylnirvanol
- Alternate Names: (+)-N-3-Benzylnirvanol, (5S)-(+)-5-Ethyl-5-phenyl-3-(phenylmethyl)-2,4-imidazolidinedione
- CAS Number: 790676-40-3
- Molecular Formula: C18H18N2O2



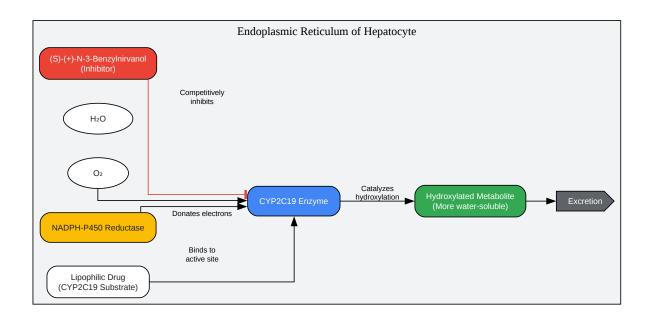
- Molecular Weight: 294.35 g/mol
- Solubility: Slightly soluble in DMSO and methanol.[2][3]
- Storage: Store at -20°C for long-term stability (≥ 4 years).[2][3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month under nitrogen.[4]

Mechanism of Action and Biological Relevance

(S)-(+)-N-3-Benzylnirvanol acts as a competitive inhibitor of CYP2C19.[4] CYP2C19 is a key enzyme in the metabolism of a wide range of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents.[5][6][7][8] Inhibition of CYP2C19 can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered therapeutic agents. Therefore, screening for CYP2C19 inhibition is a critical step in the preclinical evaluation of new chemical entities.

The signaling pathway for CYP2C19 primarily involves its role in Phase I drug metabolism within the liver. This process generally converts lipophilic drugs into more hydrophilic metabolites, facilitating their excretion.





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Caption: CYP2C19 drug metabolism pathway and inhibition.

Quantitative Data

The inhibitory potency and selectivity of **(S)-(+)-N-3-Benzylnirvanol** against various cytochrome P450 isoforms are summarized below.



CYP Isoform	Inhibition Parameter	Value (nM)	Substrate Used	Reference(s)
CYP2C19	Ki	250	Recombinant enzyme	[4]
CYP2C19	Ki	210 - 280	Human liver microsomes	[4]
CYP1A2	% Inhibition at 1μΜ	< 16%	cDNA-expressed P450	[4]
CYP2A6	% Inhibition at 1μΜ	< 16%	cDNA-expressed P450	[4]
CYP2C8	% Inhibition at 1μΜ	< 16%	cDNA-expressed P450	[4]
CYP2C9	% Inhibition at 1μΜ	< 16%	cDNA-expressed P450	[4]
CYP2D6	% Inhibition at 1μΜ	< 16%	cDNA-expressed P450	[4]
CYP2E1	% Inhibition at 1μΜ	< 16%	cDNA-expressed P450	[4]
CYP3A4	% Inhibition at 1μΜ	< 16%	cDNA-expressed P450	[4]

Experimental Protocols

Two common HTS-compatible methods for assessing CYP2C19 inhibition are presented: a luminescence-based assay and a fluorescence-based assay.

Protocol 1: Luminescence-Based CYP2C19 Inhibition Assay

This protocol is adapted from commercially available systems, such as the P450-Glo™ CYP2C19 Assay.[9]



Principle: A luminogenic substrate, a derivative of luciferin, is converted by CYP2C19 into luciferin. The produced luciferin is then detected by a luciferase enzyme, generating a light signal that is proportional to CYP2C19 activity.[9][10] Inhibitors of CYP2C19 will reduce the luminescent signal.

Materials:

- (S)-(+)-N-3-Benzylnirvanol
- · Test compounds
- Recombinant human CYP2C19 enzyme preparation (e.g., microsomes)
- Luminogenic CYP2C19 substrate
- NADPH regeneration system
- Assay buffer
- · Luciferin detection reagent
- White, opaque 96- or 384-well plates
- Luminometer

Procedure:

- Compound Preparation:
 - Prepare a stock solution of (S)-(+)-N-3-Benzylnirvanol in DMSO.
 - Create a serial dilution of the stock solution to generate a concentration-response curve (e.g., 10 concentrations).
 - Prepare stock solutions of test compounds in DMSO.
- Assay Plate Preparation:



- Add 1 μL of each concentration of (S)-(+)-N-3-Benzylnirvanol, test compound, or DMSO (vehicle control) to the appropriate wells of the assay plate.
- Enzyme and Substrate Addition:
 - Prepare a master mix containing the recombinant CYP2C19 enzyme, the luminogenic substrate, and the NADPH regeneration system in the assay buffer.
 - Add the master mix to all wells.
- Incubation:
 - Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Signal Detection:
 - Add the luciferin detection reagent to all wells to stop the enzymatic reaction and initiate the luminescent signal.
 - Incubate at room temperature for 20 minutes to stabilize the signal.
 - Measure the luminescence using a plate reader.

Data Analysis:

- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Fluorescence-Based CYP2C19 Inhibition Assay

This protocol is based on the use of a fluorogenic substrate that is converted into a fluorescent product by CYP2C19.



Principle: A non-fluorescent substrate is metabolized by CYP2C19 to a highly fluorescent product. The increase in fluorescence is proportional to enzyme activity.

Materials:

- (S)-(+)-N-3-Benzylnirvanol
- Test compounds
- Recombinant human CYP2C19 enzyme preparation
- Fluorogenic CYP2C19 substrate
- NADPH regeneration system
- Assay buffer
- · Black, opaque 96- or 384-well plates
- · Fluorescence plate reader

Procedure:

- · Compound Preparation:
 - Follow the same procedure as in the luminescence-based assay to prepare stock solutions and serial dilutions of (S)-(+)-N-3-Benzylnirvanol and test compounds.
- Assay Plate Preparation:
 - Add 1 μL of each compound dilution or DMSO to the wells of the assay plate.
- Reaction Initiation:
 - Prepare a master mix containing the recombinant CYP2C19 enzyme and the NADPH regeneration system in the assay buffer.
 - Add the master mix to all wells.



- Prepare a solution of the fluorogenic substrate in the assay buffer.
- Add the substrate solution to all wells to start the reaction.
- Incubation:
 - Incubate the plate at 37°C for a specified time, protected from light.
- Signal Detection:
 - Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 406/468 nm for some substrates).[11]

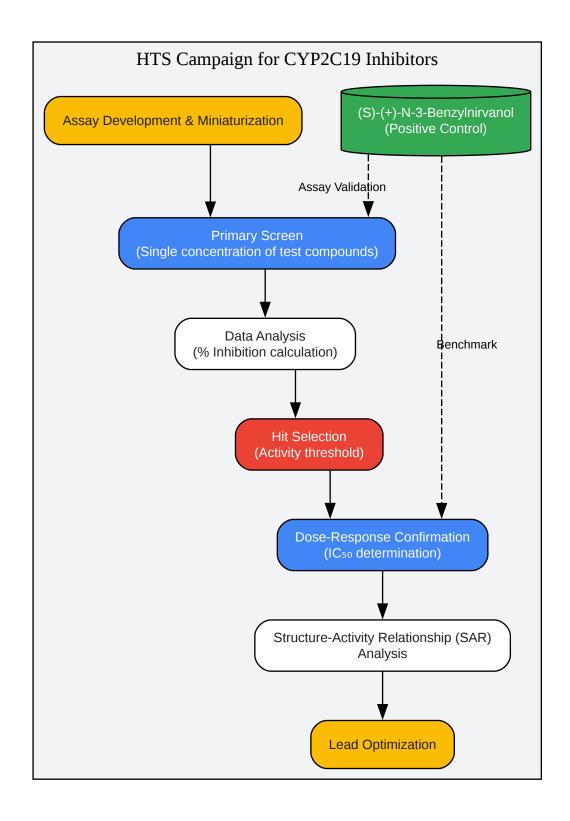
Data Analysis:

• Follow the same data analysis steps as described for the luminescence-based assay to calculate percent inhibition and determine IC₅₀ values.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify CYP2C19 inhibitors, using **(S)-(+)-N-3-Benzylnirvanol** as a positive control.





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